2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate
Description
This rhodium(I) complex (CAS 1032467-50-7) features a chiral bisphosphine ligand derived from 2,3-bis[(2R,5R)-2,5-dimethylphospholanyl]maleic anhydride (Me-DuPHOS analog) and a norbornadiene (NBD) diene ligand, with a tetrafluoroborate (BF₄⁻) counterion . Its molecular formula is Rh(C₇H₈)(C₁₆H₂₄O₃P₂)⁺BF₄⁻, and it is air-sensitive, typically stored under inert conditions. The compound is part of the catASium® catalyst series, designed for asymmetric hydrogenation reactions in organic synthesis . Crystallographic studies reveal a P-Rh-P bite angle of 85.6°, slightly larger than the average 84.8° observed in related DuPHOS derivatives, and a smaller dihedral angle between the NBD double bond and the P-Rh-P plane, which may influence catalytic geometry .
Properties
Molecular Formula |
C23H32BF4O3P2Rh- |
|---|---|
Molecular Weight |
608.2 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]furan-2,5-dione;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C16H24O3P2.C7H8.BF4.Rh/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h9-12H,5-8H2,1-4H3;1-4,6-7H,5H2;;/q;;-1;/t9-,10-,11-,12-;;;/m1.../s1 |
InChI Key |
BSFVQIMYDHTSGR-SAYZQONQSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@@H]1CC[C@H](P1C2=C(C(=O)OC2=O)P3[C@@H](CC[C@H]3C)C)C.C1C2C=CC1C=C2.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C.C1C2C=CC1C=C2.[Rh] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate typically involves the coordination of rhodium with the ligand 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride and 2,5-norbornadiene. The reaction is carried out under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Catalytic Hydrogenation Reactions
This rhodium complex demonstrates exceptional activity in asymmetric hydrogenation of prochiral substrates. Its phospholanyl ligands create a stereochemically rigid environment, enabling high enantioselectivity (>95% ee in optimized conditions) .
Key substrates and outcomes :
| Substrate Class | Reaction Conditions | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| α,β-unsaturated ketones | H₂ (50 psi), CH₂Cl₂, 25°C | 92–98% | 85–93 |
| Enamides | H₂ (30 psi), THF, 40°C | 89–95% | 78–88 |
| Cyclic alkenes | H₂ (20 psi), MeOH, 0°C | 85–91% | 90–95 |
The norbornadiene ligand acts as a labile placeholder, dissociating under hydrogen pressure to allow substrate coordination at the rhodium center . The tetrafluoroborate anion stabilizes the cationic rhodium species without participating in coordination .
Ligand Substitution Dynamics
The compound undergoes ligand exchange reactions critical for catalytic cycle initiation:
-
Norbornadiene displacement : Replaced by substrates (e.g., alkenes) or solvents (e.g., THF) .
-
Phospholanyl ligand stability : The (2R,5R)-dimethylphospholanyl groups remain tightly bound, ensuring chirality retention .
Kinetic data for ligand substitution :
Redox Reactions
The Rh(I) center participates in reversible one-electron oxidation processes:
This property is exploited in electrochemical catalysis and oxidative coupling reactions.
Acid-Base Reactivity
The maleic anhydride moiety undergoes hydrolysis under basic conditions:
This reaction deactivates the catalyst, necessitating pH control (<7) during hydrogenation.
Mechanistic Insights
The catalytic cycle involves:
-
Norbornadiene dissociation to generate a coordinatively unsaturated Rh(I) species.
-
Substrate binding via η²-alkene interaction.
-
H₂ activation to form a dihydride intermediate.
This complex’s combination of robust chirality, tunable reactivity, and industrial scalability makes it indispensable in asymmetric synthesis. Ongoing research focuses on enhancing TONs and adapting it to biocatalytic hybrid systems .
Scientific Research Applications
Chemistry: The compound is extensively used in asymmetric hydrogenation reactions to produce chiral molecules. These reactions are vital in the synthesis of enantiomerically pure compounds, which are important in various chemical industries .
Biology and Medicine: In the field of medicine, the compound’s ability to produce chiral molecules makes it valuable in the synthesis of drugs. Chiral drugs often have improved efficacy and reduced side effects compared to their racemic counterparts .
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its high efficiency and selectivity make it a preferred catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate involves the coordination of the rhodium center with the substrate. This coordination activates the substrate for hydrogenation or other catalytic reactions. The chiral ligands provide the necessary asymmetry, leading to the formation of chiral products .
Comparison with Similar Compounds
Structural and Ligand Variations
| Compound (CAS/Name) | Ligand System | Diene | Counterion | Bite Angle (°) | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|---|---|
| Target compound (1032467-50-7) | (2R,5R)-Me-DuPHOS maleic anhydride | Norbornadiene | BF₄⁻ | 85.6 | 608.16 | |
| Rh-MeDuPHOS(NBD) | (R,R)-Me-DuPHOS | Norbornadiene | BF₄⁻ | 84.8 (avg.) | ~600 (estimated) | |
| (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholanyl]maleic anhydride(COD)Rh(I)OTf (424.00) | Same ligand as target | 1,5-COD | CF₃SO₃⁻ | N/A | 686.46 | |
| (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(COD)Rh(I)BF₄ (213343-64-7) | (S,S)-Et-DuPHOS benzene | 1,5-COD | BF₄⁻ | N/A | 660.37 | |
| 1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane(COD)Rh(I)BF₄ (C₄₂H₄₈BF₄P₂Rh) | Diphenylphospholano ethane | 1,5-COD | BF₄⁻ | N/A | 804.49 |
Key Observations :
- Diene Ligand Effects: Norbornadiene (NBD) provides a rigid, bicyclic framework, while 1,5-cyclooctadiene (COD) offers greater flexibility. COD-containing analogs (e.g., catASium® M(R)RhOTf) are more common in hydrogenation catalysis due to tunable coordination dynamics .
- Phospholanyl Substituents : Dimethyl groups (Me-DuPHOS) in the target compound reduce steric bulk compared to diethyl (Et-DuPHOS) or diphenyl (Ph-BPE) derivatives, which may enhance substrate access in catalytic cycles .
Biological Activity
The compound 2,3-Bis[(2R,5R)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(I) tetrafluoroborate (CAS No. 1032467-50-7) is a complex organometallic structure that has garnered attention in various fields of chemical research due to its unique properties and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHBFOPRh
- Molecular Weight : 608.16 g/mol
- Solubility : Fairly soluble in dichloromethane; insoluble in water .
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules and its catalytic properties. The rhodium center plays a crucial role in mediating reactions that can affect cellular processes.
- Catalytic Activity : The rhodium(I) center is known for facilitating hydrogenation and isomerization reactions, which can be pivotal in synthetic organic chemistry and potentially in biological systems .
- Interaction with Biomolecules : The phosphine ligands in the compound can interact with nucleophiles in biological systems, influencing enzyme activities and potentially modulating metabolic pathways.
Case Studies and Research Findings
Research studies have highlighted various aspects of the biological activity of this compound:
- EPR Studies : An electron paramagnetic resonance (EPR) study indicated that related complexes exhibit distinct spectral features that suggest interactions with radical species. This could imply potential antioxidant properties or interactions with reactive oxygen species in biological contexts .
- Pharmacological Applications : Some studies have suggested that rhodium complexes can exhibit anticancer properties by inducing apoptosis in cancer cells through reactive oxygen species generation and interference with cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Catalytic Reactions | Facilitates hydrogenation and isomerization reactions |
| Antioxidant Activity | Potential to scavenge free radicals |
| Anticancer Properties | Induces apoptosis in various cancer cell lines |
| Enzyme Modulation | Interacts with enzymes affecting metabolic pathways |
Table 2: Comparison with Other Organometallic Complexes
Q & A
Q. Methodology :
- Single-crystal XRD (e.g., orthorhombic P2₁2₁2₁, Mo-Kα radiation) quantifies geometry .
- Catalytic screening : Hydrogenation of test substrates (e.g., α-dehydroamino acids) under controlled H₂ pressure, with enantiomeric excess (ee) measured via chiral HPLC .
Basic: What safety protocols are essential for handling this air-sensitive complex?
Answer:
- Storage : Under argon or nitrogen in flame-sealed ampules at –20°C to prevent ligand oxidation .
- Handling : Use gloveboxes or Schlenk lines. PPE includes nitrile gloves, safety goggles, and flame-resistant lab coats .
- Spill management : Collect solids under inert gas, avoid water contact (BF₄⁻ hydrolysis releases HF), and dispose via licensed hazardous waste facilities .
Advanced: How do electronic effects of the phospholanyl ligands modulate Rh(I)’s catalytic activity in asymmetric hydrogenation?
Answer:
The electron-donating 2,5-dimethylphospholanyl ligands increase Rh(I)’s electron density, enhancing oxidative addition of H₂ and substrate activation. Key studies include:
- Cyclic voltammetry : Rh(I)/Rh(III) redox potentials correlate with ligand donor strength .
- DFT calculations : Simulate H₂ activation barriers and transition-state geometries (e.g., NBD coordination vs. COD) .
- Isotopic labeling : D₂ experiments track hydrogen transfer pathways in prochiral ketone reductions .
Contradiction note : While COD analogs show higher turnover frequencies (TOFs), NBD complexes exhibit superior enantioselectivity in certain substrates due to tighter transition-state control .
Basic: What spectroscopic techniques characterize the ligand-Rh coordination environment?
Answer:
- IR spectroscopy : ν(C=O) of maleic anhydride (~1850 cm⁻¹) confirms ligand integrity post-coordination .
- <sup>1</sup>H NMR : NBD protons show upfield shifts (δ ~4.5–5.0 ppm) due to Rh backbonding .
- ESI-MS : Detects [Rh(ligand)(NBD)]⁺ adducts (e.g., m/z 527.1 for Rh(C₁₆H₂₄O₃P₂)(C₇H₈)⁺) .
Advanced: How does solvent choice impact catalytic performance in hydrogenation reactions?
Answer:
- Polar aprotic solvents (e.g., THF, DCM): Stabilize ionic intermediates (BF₄⁻ counterion) but may reduce H₂ solubility .
- Non-polar solvents (e.g., toluene): Enhance enantioselectivity by minimizing ligand-solvent interactions .
- Methodology : Kinetic profiling under varying solvent dielectric constants (ε) and H₂ pressures (1–10 bar) .
Basic: What are the compound’s critical physical properties for experimental design?
Answer:
Advanced: What mechanistic insights explain substrate-dependent enantioselectivity in hydrogenation?
Answer:
- Steric guidance : Bulky dimethylphospholanyl groups direct substrate approach (e.g., α-face vs. β-face binding in enamide hydrogenation) .
- Electronic matching : Electron-deficient substrates (e.g., trifluoromethyl ketones) align with Rh(I)’s electron-rich center for optimal H₂ activation .
- In situ monitoring : React-IR tracks intermediate Rh-H species during catalysis .
Basic: How is the compound’s stability assessed under catalytic conditions?
Answer:
- Catalyst lifetime tests : Repeated substrate batches under standard conditions (e.g., 50°C, 5 bar H₂) quantify deactivation rates .
- Leaching tests : ICP-MS measures Rh content in solution post-reaction to confirm heterogeneous vs. homogeneous pathways .
Advanced: What are unresolved challenges in applying this complex to industrial-scale asymmetric catalysis?
Answer:
- Ligand robustness : Phospholanyl ligands degrade under harsh conditions (e.g., >100°C, acidic media), limiting substrate scope .
- Cost-rationalization : Rhodium scarcity drives research into ligand recycling or Earth-abundant metal alternatives .
- Scalability : Batch-to-batch variability in ligand synthesis (e.g., enantiopurity of dimethylphospholanyl precursors) requires improved asymmetric catalysis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
